![molecular formula C27H21N3O5S B11084092 N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)
N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and a phenylformamido group, making it a subject of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final assembly of the molecule involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation products: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-AMINOPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of an amino group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-HYDROXYPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of a hydroxyl group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
Propriétés
Formule moléculaire |
C27H21N3O5S |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
N-[(E)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17+ |
Clé InChI |
MSSNTQSYUNPUPX-KOEQRZSOSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084013.png)
![Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11084022.png)
![Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-](/img/structure/B11084026.png)
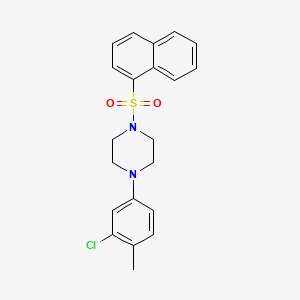
![3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile](/img/structure/B11084044.png)
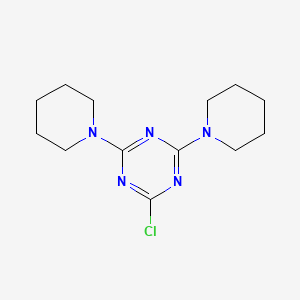
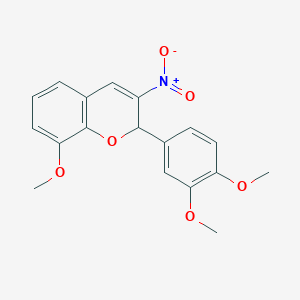
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)
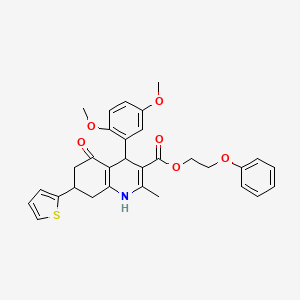
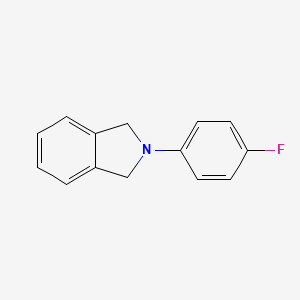
![8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084085.png)
![N-(3-Chlorophenyl)-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzamide](/img/structure/B11084093.png)
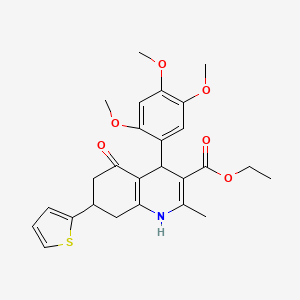
![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11084097.png)
